
Structural Analysis of Salfluverine: A
Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026
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Cat. No.: B1199357 Get Quote

Abstract: This technical guide provides an in-depth exploration of the structural analysis of

Salfluverine (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide), a significant member of the

salicylanilide class of compounds. Salicylanilides are recognized for a wide spectrum of

biological activities, and a thorough understanding of their structure is paramount for research

and development.[1][2] This document outlines a robust methodology for the synthesis,

purification, and comprehensive structural elucidation of Salfluverine using state-of-the-art

analytical techniques. It is intended for researchers, scientists, and drug development

professionals seeking to understand the core principles and practical applications of structural

analysis for this class of molecules.

Introduction to Salfluverine and the Salicylanilide
Scaffold
Salfluverine, chemically identified as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a

molecule of interest due to its core salicylanilide structure. The salicylanilide moiety,

characterized by a 2-hydroxybenzamide backbone, is a privileged scaffold in medicinal

chemistry, with derivatives exhibiting a broad range of biological effects, including anthelmintic,

antibacterial, and antifungal properties.[1][2] The specific structural features of Salfluverine,

namely the ortho-hydroxyl group on the benzamide ring and the trifluoromethyl substituent on

the aniline ring, are expected to significantly influence its physicochemical properties and

biological activity.
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A precise understanding of the three-dimensional structure, electronic properties, and potential

intermolecular interactions of Salfluverine is critical for elucidating its mechanism of action and

for the rational design of new analogues with enhanced therapeutic profiles. This guide

provides a systematic approach to achieving this structural understanding, beginning with its

chemical synthesis and culminating in a multi-technique spectroscopic analysis.

Chemical Identity
A clear definition of the molecule is the foundation of any structural analysis. The key identifiers

for Salfluverine are summarized below.

Identifier Value

IUPAC Name
2-hydroxy-N-[3-

(trifluoromethyl)phenyl]benzamide

CAS Number 587-49-5

Molecular Formula C₁₄H₁₀F₃NO₂

Molecular Weight 281.23 g/mol

Canonical SMILES
C1=CC(=CC=C1C(F)

(F)F)NC(=O)C2=C(C=CC=C2)O

Synthesis and Purification of Salfluverine
The synthesis of Salfluverine is most effectively achieved through the condensation of salicylic

acid or its activated derivative with 3-(trifluoromethyl)aniline. This amide bond formation is a

cornerstone of organic synthesis. The chosen methodology must be robust, high-yielding, and

allow for straightforward purification of the final product.

Retrosynthetic Analysis
The logical disconnection for Salfluverine is the amide bond, leading to two readily available

starting materials: salicylic acid and 3-(trifluoromethyl)aniline.
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Caption: Integrated workflow for the structural elucidation of Salfluverine.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in a molecule. For Salfluverine, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in

a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific
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frequencies. The exact frequency (chemical shift) is dependent on the local electronic

environment, providing information about the atom's bonding and proximity to other functional

groups.

Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆): The spectrum is expected to show distinct

signals for the aromatic protons, the amide proton, and the phenolic hydroxyl proton.
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Rationale

~12.0 broad singlet 1H Phenolic -OH

The phenolic

proton is acidic

and often

appears as a

broad singlet at a

very downfield

chemical shift

due to hydrogen

bonding. [3]

~10.5 singlet 1H Amide N-H

The amide

proton signal is

typically a singlet

and is also found

downfield.

~8.2 singlet 1H H-2' (Aniline ring)

This proton is

ortho to the -NH

group and meta

to the -CF₃

group.

~7.9 doublet 1H H-6 (Salicyl ring)

This proton is

ortho to the

carbonyl group,

resulting in a

downfield shift.

~7.8 doublet 1H H-4' (Aniline ring)

This proton is

para to the -NH

group and ortho

to the -CF₃

group.

~7.6 triplet 1H H-5' (Aniline ring) This proton is

meta to both the
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-NH and -CF₃

groups.

~7.4 triplet 1H H-4 (Salicyl ring)

This proton is

coupled to its

neighbors.

~7.0 doublet 1H H-3 (Salicyl ring)

This proton is

ortho to the

hydroxyl group.

~6.9 triplet 1H H-5 (Salicyl ring)

This proton is

meta to the

carbonyl group.

Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will confirm the

carbon skeleton, showing distinct signals for the carbonyl carbon, the carbon bearing the CF₃

group, and the aromatic carbons.

Expected ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆): A single, sharp signal is expected around

-61 to -63 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds (stretching, bending). The frequencies of these

vibrations are characteristic of the types of bonds and functional groups present. [4][5]

Expected Characteristic IR Absorption Bands (KBr Pellet):
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Frequency Range

(cm⁻¹)
Vibration Type Functional Group Rationale

3400 - 3200 (broad) O-H stretch Phenolic -OH

The broadness is due

to intermolecular

hydrogen bonding. [6]

~3300 N-H stretch Amide N-H

Characteristic

stretching frequency

for a secondary

amide.

3100 - 3000 C-H stretch Aromatic C-H

Typical for sp² C-H

bonds in aromatic

rings. [4]

~1650 C=O stretch Amide I band

A strong absorption

characteristic of the

amide carbonyl group.

~1540 N-H bend Amide II band

A combination of N-H

bending and C-N

stretching.

1350 - 1150 C-F stretch Trifluoromethyl (-CF₃)

Strong, characteristic

absorptions for C-F

bonds.

1600, 1480 C=C stretch Aromatic Ring
Skeletal vibrations of

the benzene rings.

Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most

common form, a molecule is ionized, and the resulting molecular ion and its fragments are

detected. This provides the exact molecular weight and clues about the molecule's structure

from the fragmentation pattern. [7][8] Expected High-Resolution Mass Spectrum (HRMS) Data:

Technique: Electrospray Ionization (ESI)
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Calculated m/z for [M+H]⁺ (C₁₄H₁₁F₃NO₂⁺): 282.0736

Calculated m/z for [M-H]⁻ (C₁₄H₉F₃NO₂⁻): 280.0591

Expected Fragmentation Pattern (Electron Impact - EI): The molecular ion (M⁺) peak at m/z =

281 should be observable. Key fragmentation pathways would likely involve cleavage of the

amide bond.

Fragment m/z Proposed Structure Fragmentation Pathway

281 [C₁₄H₁₀F₃NO₂]⁺ Molecular Ion (M⁺)

161 [C₆H₄(CF₃)NH₂]⁺
3-(Trifluoromethyl)aniline

fragment

121 [C₇H₅O₂]⁺
Salicyloyl cation (from

cleavage of the C-N bond)

93 [C₆H₅O]⁺

Phenoxy radical cation (from

loss of CO from the salicyloyl

fragment)

Conclusion
The structural analysis of Salfluverine is a systematic process that integrates rational chemical

synthesis with a suite of powerful spectroscopic techniques. The protocols and expected data

presented in this guide form a self-validating system for the confirmation of Salfluverine's

chemical structure. By understanding the causality behind each experimental choice—from the

activation of the carboxylic acid in synthesis to the selection of specific NMR experiments—

researchers can confidently prepare and characterize this and other related salicylanilide

molecules. This foundational knowledge is indispensable for any further investigation into the

biological activities and therapeutic potential of Salfluverine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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